2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features an indole core with various functional groups attached, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through several steps, including the formation of an intermediate tricyclic indole, which is then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 2H-Indol-2-one derivatives.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its role in cell signaling pathways and as a potential modulator of biological processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole core .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with similar chemical properties but lacking the additional functional groups.
2H-Indol-2-one, 1,3,3a,7a-tetrahydro-: Another indole derivative with a different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenyloxyethyl group allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
680610-15-5 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(2-ethenoxyethylimino)-1H-indol-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-8-7-13-11-9-5-3-4-6-10(9)14-12(11)15/h2-6H,1,7-8H2,(H,13,14,15) |
InChI Key |
WXHQFIXYIMAJES-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCN=C1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.